molecular formula C17H25N5O2 B2362362 3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2380166-41-4

3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2362362
CAS No.: 2380166-41-4
M. Wt: 331.42
InChI Key: UFGDTYIZFSMDLJ-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazine ring: This can be achieved through a condensation reaction involving appropriate diamines and diketones.

    Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrazine core.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine: shares similarities with other pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-13-10-15(24-20-13)12-22-8-4-14(5-9-22)11-21(2)16-17(23-3)19-7-6-18-16/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDTYIZFSMDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)CN(C)C3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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